N-Benzoyl-D-arginine-4-nitroanilide
Description
Significance of Synthetic Chromogenic Substrates in Enzymology
Enzymes are proteins that act as catalysts for most chemical reactions within biological systems. dcfinechemicals.com The study of these enzymes, known as enzymology, is fundamental to understanding a vast number of metabolic and cellular processes. dcfinechemicals.com Synthetic chromogenic substrates are synthetically produced molecules designed to mimic the natural substrates of specific enzymes. dcfinechemicals.comdiapharma.com They consist of a substrate-specific part and a chromophore, a chemical group that releases a distinct color upon enzymatic cleavage. dcfinechemicals.com
The advent of chromogenic substrates revolutionized enzymology by providing a simple, yet powerful, method for detecting and quantifying enzyme activity. dcfinechemicals.comscbt.com The intensity of the color produced is directly proportional to the proteolytic activity of the enzyme, which can be measured using a spectrophotometer. dcfinechemicals.comdiapharma.com This allows for the precise determination of enzyme kinetics, the screening of potential enzyme inhibitors, and the development of diagnostic assays. ontosight.ai Their ease of use and the immediate visual feedback they offer have made them a cornerstone in laboratories focused on cellular and molecular research, eliminating the need for more complex techniques like fluorescent or radioactive labeling. scbt.com
These substrates have found wide-ranging applications in various scientific disciplines, including:
Biochemistry and Molecular Biology: For assays requiring rapid and direct visualization of enzyme presence or activity. scbt.com
Clinical Diagnostics: To detect and quantify enzymes in patient samples, aiding in the diagnosis of various diseases. ontosight.ai
Microbiology: In culture media for the identification of microorganisms and in the food industry. dcfinechemicals.com
Biotechnology: In colorimetric detection methods such as ELISA, Western blot, and immunohistochemistry. dcfinechemicals.com
Environmental Science: For the detection of specific contaminants and pollutants through enzyme-based assays. scbt.com
Historical Context of N-Benzoyl-D-arginine-4-nitroanilide as a Research Tool
The history of protease research is deeply intertwined with the development of protein chemistry. pnas.org Early research in the 20th century focused on isolating and characterizing proteases like pepsin, trypsin, and chymotrypsin (B1334515). nih.gov However, the complexity of their natural protein substrates presented significant challenges for detailed kinetic studies. pnas.org To overcome this, researchers began to synthesize low molecular-weight peptides and their ester analogs that could simulate the specific requirements of these enzymes. pnas.org
The development of chromogenic substrate technology in the early 1970s marked a significant milestone, becoming a tool of substantial importance in basic research. diapharma.com This technology was particularly impactful in gaining a fundamental understanding of the mechanisms that regulate blood coagulation and fibrinolysis. diapharma.com this compound, also known as BAPNA, emerged as a key chromogenic substrate during this period. It is specifically designed to be a substrate for trypsin-like proteolytic enzymes. nih.gov Its hydrolysis by these enzymes at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which is yellow and can be detected through colorimetric analysis. researchgate.netsigmaaldrich.comchemicalbook.com A study published in 1984 highlighted the specificity of N-benzoyl-L-argininyl-p-nitroanilide in activating the binding of estradiol (B170435) to a protein in the rat pancreas, demonstrating its utility in studying specific protein-ligand interactions. nih.gov
Overview of the Role of this compound in Protease Studies
This compound is widely used as a chromogenic substrate for a variety of proteolytic enzymes. researchgate.net Its primary application lies in providing a simple and reliable method for assaying the activity of proteases that exhibit specificity for arginine residues. The enzymatic cleavage of BAPNA releases p-nitroaniline, and the rate of its formation, measured by the increase in absorbance at a specific wavelength, is directly proportional to the enzyme's activity.
This substrate has been instrumental in studying a range of proteases, including:
Trypsin and Chymotrypsin: BAPNA is commonly used as a substrate in enzymatic assays for both trypsin and chymotrypsin. biosynth.comottokemi.com It has been employed to determine trypsin activity in various organisms and tissues. biosynth.com
Papain: This cysteine protease, found in papaya, also hydrolyzes BAPNA, and kinetic studies of this reaction have been conducted. biosynth.comacs.orgnih.gov
Other Proteolytic Enzymes: BAPNA has been utilized to study the enzymatic properties of various other proteases, such as those found in snake venoms (balterobin), plant seeds, and marine organisms. researchgate.netbiosynth.com It has also been used to assess the activity of amidase and elastase. researchgate.netsigmaaldrich.comchemicalbook.com
The applications of this compound in protease research are diverse and significant. It has been crucial in elucidating the enzymatic kinetics and inhibition mechanisms of trypsin and related proteases. biosynth.com For instance, it has been used to assess the effects of various compounds, such as tannins in wine, on trypsin activity. biosynth.com In a study on the shrimp Penaeus vannamei, BAPNA was used to assess trypsin activity in the hepatopancreas, providing insights into the digestive physiology of the organism under different environmental conditions. mdpi.com Furthermore, the complex of trypsin with α2-macroglobulin has been shown to retain its hydrolytic activity on BAPNA, and the substrate has been used to study the action of different inhibitors on this complex. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C19H22N6O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22)/t16-/m1/s1 |
InChI Key |
RKDYKIHMFYAPMZ-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Enzymatic Hydrolysis Mechanism and Biochemical Interaction
Mechanism of Amide Bond Cleavage in N-Benzoyl-D-arginine-4-nitroanilide
The utility of this compound as a substrate lies in the scissile amide bond linking the arginine residue to a p-nitroaniline group. researchgate.netresearchgate.net Serine proteases catalyze the hydrolysis of this specific bond. nih.govnih.gov The catalytic mechanism involves a series of steps orchestrated by the enzyme's active site, typically featuring a catalytic triad (B1167595) of amino acid residues (Serine, Histidine, and Aspartate). creative-enzymes.commdpi.com The serine's hydroxyl group, acting as a nucleophile, attacks the carbonyl carbon of the substrate's peptide bond. This leads to the formation of a transient tetrahedral intermediate, which is stabilized by a region of the active site known as the oxyanion hole. wikipedia.orgnih.gov The intermediate then collapses, breaking the amide bond and releasing p-nitroaniline. nih.govmdpi.com
The p-nitroaniline (4-nitroaniline) moiety is the key to the detection method. scbt.com A chromophore is a part of a molecule responsible for its color by absorbing light at a specific wavelength. researchgate.net While the intact this compound substrate is essentially colorless, the released p-nitroaniline product is a yellow-colored compound. researchgate.netsigmaaldrich.com This distinct colorimetric property allows for its use in biochemical assays. scbt.comtaylorandfrancis.com
Table 1: Properties of the p-Nitroaniline Chromophore
| Property | Value | Source(s) |
|---|---|---|
| Alternate Names | 4-Nitroaniline; p-Nitrophenylamine | scbt.com |
| CAS Number | 100-01-6 | scbt.com |
| Molecular Formula | C₆H₆N₂O₂ | scbt.com |
| Molar Mass | 138.13 g/mol | scbt.com |
| Absorbance Maximum (λmax) | ~405-410 nm | sigmaaldrich.comtaylorandfrancis.comresearchgate.netnih.gov |
| Molar Extinction Coefficient (ε) at 410 nm | 8,800 M⁻¹cm⁻¹ | sigmaaldrich.com |
The principle of the assay is based on the quantification of the released yellow chromophore, p-nitroaniline. researchgate.netsigmaaldrich.com As the enzyme hydrolyzes the substrate, the concentration of p-nitroaniline in the solution increases. researchgate.net According to the Beer-Lambert law, the absorbance of light by the solution is directly proportional to the concentration of the absorbing substance. By monitoring the increase in absorbance at the specific wavelength where p-nitroaniline absorbs maximally (typically 405 or 410 nm), the rate of the enzymatic reaction can be determined in real-time. researchgate.netnih.govsigmaaldrich.com This provides a continuous and sensitive method for measuring the activity of proteases like trypsin. nih.gov
Interaction with Serine Proteases
Serine proteases are a class of enzymes that cleave peptide bonds in proteins. nih.gov this compound is a particularly useful tool for studying a subset of these enzymes known as trypsin-like proteases. wikipedia.org
Trypsin-like serine proteases exhibit a high degree of specificity, preferentially cleaving peptide bonds on the carboxyl side of positively charged amino acids, namely arginine and lysine (B10760008). wikipedia.orgpnas.org This specificity is a fundamental aspect of their biological function, which includes processes like digestion and blood coagulation. creative-enzymes.com The guanidinium (B1211019) group of the arginine side chain is the primary recognition motif for these enzymes. nih.gov The enzyme's ability to selectively bind and process substrates containing arginine is crucial for its catalytic efficiency and regulatory role. creative-enzymes.comresearchgate.net
The substrate specificity of a trypsin-like protease is determined by the structure and chemical nature of its active site, particularly a cavity known as the S1 specificity pocket. wikipedia.org In trypsin, this pocket is deep and contains a negatively charged aspartic acid residue (Asp189) at its base. researchgate.net This aspartate residue forms a salt bridge with the positively charged guanidinium group of the arginine side chain of the substrate, anchoring it in the correct orientation for catalysis. researchgate.net Other residues, such as Gly216 and Gly226, form the walls of the pocket, ensuring a snug fit for the arginine side chain. researchgate.net This precise molecular recognition is why enzymes like trypsin are highly specific for arginine-containing substrates.
Table 2: Key Residues in the Trypsin S1 Specificity Pocket for Arginine Binding
| Residue Position (Bovine Chymotrypsinogen Numbering) | Amino Acid | Role in Arginine Binding | Source(s) |
|---|---|---|---|
| 189 | Aspartic Acid (Asp) | Located at the bottom of the pocket; its negative charge electrostatically interacts with the positive charge of the substrate's arginine side chain. | wikipedia.orgresearchgate.net |
| 216 | Glycine (Gly) | Forms part of the wall of the S1 pocket, contributing to its shape and size. | researchgate.net |
| 226 | Glycine (Gly) | Forms part of the wall of the S1 pocket, accommodating the long arginine side chain. | researchgate.net |
Stereospecificity of this compound (D-isomer vs. L-isomer)
Enzymes are chiral molecules and typically exhibit a high degree of stereospecificity, meaning they preferentially interact with only one stereoisomer of a substrate. Proteases that act on proteins are specific for L-amino acids, which are the building blocks of naturally occurring proteins. nih.gov
Consequently, Nα-Benzoyl-L -arginine-4-nitroanilide (L-BAPNA) is the preferred substrate for enzymes like trypsin and is readily hydrolyzed. sigmaaldrich.comnih.gov In contrast, the D-isomer, N-Benzoyl-D -arginine-4-nitroanilide, is generally a poor substrate. The spatial arrangement of the groups around the alpha-carbon of the D-arginine residue does not fit correctly into the highly ordered active site of the enzyme. This misalignment prevents the substrate from binding in the optimal position required for the catalytic residues to efficiently perform hydrolysis. While many commercial preparations are sold as a racemic mixture (DL-BAPNA), the measured activity is overwhelmingly, if not exclusively, due to the hydrolysis of the L-isomer present in the mixture. caymanchem.comresearchgate.netscribd.com
D-isomer Interaction with Specific Hydrolases
While the L-isomer of amino acid derivatives is common in biological systems, certain enzymes exhibit stereospecificity for D-amino acid derivatives. D-stereospecific amidohydrolases (DAH), for instance, are enzymes capable of hydrolyzing amide bonds of D-aminoacyl derivatives. nih.gov Research on amidohydrolases from Streptomyces species has identified enzymes that can hydrolyze D-aminoacyl compounds. nih.gov For example, a D-stereospecific amidohydrolase from Streptomyces sp. 82F2 has been structurally and functionally characterized, revealing insights into its substrate specificity. nih.gov
These enzymes recognize the D-configuration at the alpha-carbon, allowing them to catalyze the hydrolysis of substrates like this compound. The interaction is highly specific, and the structural basis for this D-stereospecificity lies within the architecture of the enzyme's active site. nih.gov While many common proteases like trypsin are specific to L-isomers, these specialized hydrolases provide a pathway for the breakdown of D-isomer substrates. nih.govacs.org The interaction can also be influenced by the nature of the acyl acceptor in the reaction. nih.gov Further research has shown that some enzymes, such as N-carbamoyl-D-α-amino acid amidohydrolase, can even distinguish stereochemistry at the β-carbon of amino acid derivatives, demonstrating a high degree of stereoselectivity. researchgate.net
| Enzyme | Source Organism | Substrate Specificity | Key Finding |
|---|---|---|---|
| D-stereospecific amidohydrolase (DAH) | Streptomyces sp. 82F2 | Shows specificity for D-aminoacyl derivatives. nih.gov | The crystal structure reveals the active site architecture is responsible for D-stereospecificity. nih.gov |
| N-carbamoyl-D-α-amino acid amidohydrolase | Not specified | Distinguishes stereochemistry at both the α- and β-carbons of substrates. researchgate.net | Demonstrates high stereoselectivity for fine chemical synthesis. researchgate.net |
L-isomer Interaction with Trypsin and Related Enzymes
N-Benzoyl-L-arginine-4-nitroanilide (L-BAPNA) is a classic and highly effective substrate for trypsin and trypsin-like serine proteases. ontosight.aiacs.org These enzymes, crucial for processes like protein digestion, specifically recognize and cleave peptide bonds at the carboxyl side of positively charged L-amino acid residues, namely lysine and arginine. acs.org The mechanism involves the substrate's arginine side chain fitting into a deep, negatively charged pocket in the enzyme's active site (the S1 pocket), which contains a key aspartate residue (Asp189). acs.org This specific binding orients the scissile amide bond adjacent to the enzyme's catalytic triad (serine, histidine, and aspartate), facilitating its rapid hydrolysis. acs.org
The kinetics of L-BAPNA hydrolysis by trypsin often follow the Michaelis-Menten model, although substrate activation at higher concentrations has been observed, where reaction rates become significantly higher than predicted. oup.comscispace.com This phenomenon suggests a more complex interaction where substrate molecules may bind to a secondary, non-catalytic site on the enzyme, leading to an enhancement of its activity. oup.comscispace.com The efficiency of hydrolysis can be quantified by the Michaelis constant (Km) and maximal velocity (Vmax). For example, one study using immobilized trypsin determined an apparent Km value of 0.12 mM for the hydrolysis of BAPNA. nih.gov Another study on an enzyme from Treponema denticola found a Km of 0.05 mM for BAPNA. nih.gov The catalytic activity of trypsin on L-BAPNA is significantly higher than on the racemic DL-mixture. nih.gov
| Enzyme | Source | Km (mM) | Vmax (mM min-1 mg enzyme-1) | Notes |
|---|---|---|---|---|
| Trypsin (Immobilized) | Bovine | 0.12 nih.gov | 0.079 nih.gov | Determined by on-line high-performance frontal analysis. nih.gov |
| Trypsin-like enzyme | Treponema denticola | 0.05 nih.gov | Not specified | Vmax values were reported to be higher than those observed with trypsin. nih.gov |
| Papain | Carica papaya | Not specified | Not specified | Hydrolysis of BAPNA conforms to Michaelis–Menten kinetics; activity is affected by organic solvents. nih.gov |
Methodological Applications in Enzyme Assays and Characterization
Spectrophotometric Assay Development and Optimization
The development of robust and reliable spectrophotometric assays using N-Benzoyl-D-arginine-4-nitroanilide hinges on the careful optimization of several key parameters.
The enzymatic cleavage of this compound yields p-nitroaniline, a chromophore that allows for the colorimetric determination of enzyme activity. sigmaaldrich.com The optimal wavelength for detecting p-nitroaniline is a critical parameter for maximizing the sensitivity and accuracy of the assay.
Absorbance Maximum: The maximum absorbance of p-nitroaniline is typically observed around 380-410 nm. sigmaaldrich.comnih.gov
Commonly Used Wavelength: In practice, a wavelength of 410 nm is frequently employed for measuring the release of p-nitroaniline in enzyme assays. sigmaaldrich.commdpi.com This wavelength provides a good balance between signal intensity and minimizing potential interference from other components in the reaction mixture. Some studies also report using 405 nm. caymanchem.comnih.gov A multi-wavelength detection method can also be used, measuring at both 340 nm and 405 nm to accurately determine the amounts of acidic and basic p-nitroaniline over a wide pH range. nih.gov
The molar extinction coefficient of p-nitroaniline at a specific wavelength is a crucial factor in converting the measured absorbance change into the concentration of the product formed.
The rate of enzymatic hydrolysis of this compound is highly dependent on the pH of the reaction medium. The choice of buffer system is therefore critical for maintaining a stable pH and ensuring optimal enzyme activity.
Optimal pH for Trypsin: For the enzyme trypsin, the optimal pH for the hydrolysis of this compound is typically in the alkaline range, often around pH 8.0 to 8.2 . researchgate.netnih.gov
Common Buffer Systems:
Tris-HCl: Tris-HCl buffer is a common choice for assays involving trypsin and other proteases, often used at a concentration of around 20 mM to 50 mM and a pH of approximately 8.0. mdpi.comresearchgate.net
Phosphate (B84403) Buffers: Potassium phosphate buffers (e.g., K2HPO4-KH2PO4) are also utilized, particularly for creating stable pH environments for enzyme studies. nih.govacs.org For instance, a 50 mM phosphate buffer at pH 7.0 has been used in studies with papain. acs.org
The selection of the appropriate buffer and pH is essential not only for enzyme activity but also for maintaining the integrity of the substrate and the product.
Enzyme activity is significantly influenced by temperature. Determining the optimal temperature for the hydrolysis of this compound is crucial for maximizing reaction rates and ensuring reproducible results.
Optimal Temperature Range: For many proteases, including trypsin, the optimal temperature for activity is often in the range of 30°C to 37°C . mdpi.comresearchgate.net
Temperature Effects:
Increasing the temperature generally increases the rate of the enzymatic reaction up to an optimal point.
Beyond the optimal temperature, the enzyme can undergo denaturation, leading to a rapid loss of activity.
In some cases, temperature can have unexpected effects. For example, one study noted that in the presence of alginate, D-BAPNA acted as an inhibitor of trypsin at room temperature but as an accelerator at 37°C. researchgate.net
Careful control of the reaction temperature is therefore a prerequisite for obtaining accurate and comparable kinetic data.
To accurately determine the kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), it is necessary to measure the initial reaction rates over a range of substrate concentrations.
Typical Concentration Ranges: The concentration range of this compound used in kinetic studies can vary depending on the enzyme and the specific experimental conditions. Common ranges include 0.25–0.8 mM and 0.4–2.4 mM . mdpi.comresearchgate.net
Importance of Optimization:
The substrate concentration should ideally span a range that includes values both below and above the expected Km value.
At very high substrate concentrations, substrate inhibition can occur, where the reaction rate decreases as the substrate concentration increases. For instance, substrate inhibition of a benzoyl-L-arginine p-nitroanilide hydrolase was observed at concentrations higher than 30 µM. nih.gov
The solubility of this compound can also be a limiting factor, sometimes necessitating the use of a co-solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org
By systematically varying the substrate concentration and measuring the corresponding reaction velocities, a Michaelis-Menten plot can be generated, from which the key kinetic parameters can be derived.
Application in Characterizing Protease Activity from Diverse Biological Sources
This compound serves as a valuable tool for characterizing the activity of a wide array of proteases from various biological origins, including mammalian sources. biosynth.com
This chromogenic substrate is particularly useful for studying serine proteases found in mammals. biosynth.comottokemi.com
Trypsin: this compound is a classic and widely used substrate for assaying the activity of trypsin. ottokemi.comsigmaaldrich.com The enzyme specifically cleaves the amide bond between the arginine residue and the p-nitroaniline group. Kinetic studies have been performed to determine the Km and Vmax of trypsin with this substrate. For example, one study reported a Km of 1.62 ± 0.55 × 10⁻⁴ M and a Vmax of 1.62 ± 0.46 µM/h for trypsin with BAPNA. researchgate.net Another study on immobilized trypsin found an apparent Km of 0.12 mM. nih.gov
Plasmin: Plasmin activity can also be measured using chromogenic substrates. practical-haemostasis.comoup.com While substrates like S-2251 (H-D-Val-Leu-Lys-pNA) are more specific for plasmin, the general principle of using a chromogenic p-nitroanilide substrate is applicable. endotell.chnih.gov The assay typically involves the activation of plasminogen to plasmin, which then cleaves the substrate. practical-haemostasis.comnih.gov
Chymotrypsin (B1334515): While this compound is primarily a substrate for trypsin-like enzymes that cleave after basic amino acids, chymotrypsin, which prefers aromatic residues, can also show some activity towards certain peptide-4-nitroanilide substrates. nih.gov However, this compound is not a preferred substrate for chymotrypsin. biosynth.com More specific substrates are typically used for chymotrypsin assays.
Plant Proteases (e.g., Papain, Actinidin)
N-Benzoyl-arginine-4-nitroanilide is extensively used as a substrate to characterize plant-derived cysteine proteases like papain (from Carica papaya) and actinidin (from kiwifruit). sigmaaldrich.combiosynth.comnih.gov
Papain: BAPA is a well-established substrate for papain, enabling the study of its enzymatic kinetics. nih.govnih.gov The hydrolysis of BAPA by papain follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters. nih.gov For instance, studies have investigated how organic solvents, often used to dissolve substrates or other compounds in an assay, affect papain's activity towards BAPA. nih.govnih.gov Solvents like methanol (B129727) and ethanol (B145695) have been shown to increase the Michaelis constant (K_m), indicating a lower affinity of the enzyme for the substrate, while having minimal effect on the maximum reaction velocity (V_max). nih.gov In contrast, acetonitrile (B52724) has been identified as a mixed-competitive inhibitor of papain when using BAPA as a substrate. nih.gov
Actinidin: This kiwifruit protease also effectively hydrolyzes BAPA, making it a useful tool for its characterization. sigmaaldrich.commdpi.com Kinetic studies comparing actinidin and papain have utilized BAPA to elucidate differences in their catalytic efficiencies and substrate binding affinities. nih.gov While structurally similar, these enzymes exhibit distinct kinetic profiles. nih.govwikipedia.org Research has shown that for substrates with aromatic N-substituents like the benzoyl group in BAPA, actinidin generally displays lower k_cat/K_m values compared to papain, largely due to higher K_m values, suggesting weaker substrate binding for actinidin. nih.gov Actinidin is noted for its broad pH activity range, and BAPA serves as a reliable substrate for assays conducted under various pH conditions. mdpi.commdpi.com A study on a protease from etiolated maize leaves, which also hydrolyzes BAPA, reported an apparent K_m of 29 µM for BAPA at pH 8.0. nih.gov
| Enzyme | Source | Typical Application with BAPA | Research Findings |
| Papain | Carica papaya | Kinetic analysis, inhibitor screening | Follows Michaelis-Menten kinetics; activity influenced by organic solvents like DMSO, methanol, and acetonitrile. nih.govnih.gov |
| Actinidin | Kiwifruit (Actinidia genus) | Comparative kinetic studies with papain | Generally shows a higher K_m and lower k_cat/K_m for BAPA compared to papain, indicating different binding affinities. mdpi.comnih.gov |
| Maize Protease | Zea mays (etiolated leaves) | Purification and characterization | A purified benzoyl-L-arginine p-nitroanilide hydrolase showed a K_m of 29 µM for BAPA. nih.gov |
Microbial Proteases (e.g., Fungal Trypsin, Bacterial Hydrolases)
BAPA is a versatile substrate for assaying a variety of microbial proteases that exhibit trypsin-like specificity, cleaving peptide bonds at the carboxyl side of arginine residues.
Bacterial Hydrolases: Certain bacterial hydrolases can be assayed using BAPA. For example, some pathogenic bacteria possess effector proteins with papain-like hydrolytic activity that can be investigated using relevant substrates. nih.gov A specific β-peptidyl aminopeptidase (B13392206) from Sphingosinicella xenopeptidilytica, termed BapA, is a hydrolase that cleaves N-terminal β-amino acid residues from peptides. nih.gov While BapA has a different specificity than trypsin, the general principle of using chromogenic substrates like BAPA is a common strategy in characterizing novel microbial enzymes. nih.gov The activity of hydrolases is crucial for processes like bacterial cell wall growth, and understanding their function is a key area of research. nih.gov
Fungal Trypsin: While the term "fungal trypsin" is not standard, fungi produce a wide array of proteases. Those with trypsin-like activity, which cleave after basic amino acid residues, can be readily assayed using BAPA. For example, a nonpeptide calpain inhibitor called penicillide, produced by a Penicillium species, was studied in the context of its effect on proteases, a field where substrates like BAPA are fundamental. caymanchem.com
| Protease Type | Organism Example | Application with BAPA | Research Findings |
| Bacterial Hydrolases | Burkholderia pseudomallei | Characterization of effector proteins | A family of bacterial effectors exhibits papain-like hydrolytic activity, with a conserved catalytic triad (B1167595). nih.gov |
| β-Peptidyl Aminopeptidase (BapA) | Sphingosinicella xenopeptidilytica | Substrate for related protease characterization | Although BapA has a different specificity, the use of chromogenic substrates is a key method in enzyme discovery and characterization. nih.gov |
| Trypsin-like Fungal Proteases | General Fungi | Assay of proteolytic activity | BAPA is a suitable substrate for fungal proteases that exhibit specificity for arginine residues. caymanchem.com |
Insect Proteases
The digestive and physiological processes in insects are heavily reliant on proteases, particularly serine proteases with trypsin-like activity. nih.govnih.govnih.gov BAPA is a standard substrate for characterizing these enzymes in insect extracts. nih.gov
Researchers use BAPA to determine the kinetic parameters of trypsin-like enzymes in the midgut of various insect larvae. For example, in the lesser mulberry pyralid (Glyphodes pyloalis), the K_m and V_max values for trypsin activity were determined to be 50.5 µM and 116.06 nmol min⁻¹ mg⁻¹ protein, respectively, using BAPA as the substrate. nih.gov Such studies are crucial for understanding insect digestion and for developing targeted pest management strategies, such as the use of protease inhibitors. nih.govresearchgate.net Assays using BAPA have revealed that the primary digestive enzymes in the midgut of many lepidopteran larvae are serine proteases, often with optimal activity at alkaline pH. nih.govbioone.org
| Insect Species | Protease Type | Application with BAPA | Kinetic Findings |
| Glyphodes pyloalis (Lesser Mulberry Pyralid) | Trypsin-like serine protease | Midgut enzyme characterization | K_m = 50.5 µM; V_max = 116.06 nmol min⁻¹ mg⁻¹ protein. nih.gov |
| Spodoptera species (e.g., S. cosmioides) | Trypsin-like serine protease | Analysis of digestive enzymes | Used to measure amidasic trypsin activity in midgut extracts to study the effect of diet. bioone.org |
| Tenebrio molitor (Yellow Mealworm) | Serine Proteases | Gene expression and function studies | BAPA is used to predict the specificity of identified serine protease genes. usda.gov |
Detection and Quantification of Proteolytic Activity in Complex Mixtures
A significant application of this compound is the detection and quantification of total trypsin-like proteolytic activity within complex biological samples. researchgate.netnih.gov These samples can include crude cell lysates, tissue homogenates, or biological fluids. biosynth.comsigmaaldrich.comresearchgate.net
Furthermore, the assay is invaluable for studying the effects of protease inhibitors in these complex mixtures. By adding a potential inhibitor to the sample and measuring the subsequent change in BAPA hydrolysis, researchers can quantify the inhibitory effect. researchgate.net This approach is fundamental in discovering and characterizing new protease inhibitors from natural or synthetic sources. Mass spectrometry-based proteomics methods are also used for a more detailed analysis of proteolytic events, but the BAPA assay remains a primary tool for initial, rapid quantification of activity. nih.govresearchgate.net
Enzyme Kinetics and Mechanistic Studies Utilizing N Benzoyl D Arginine 4 Nitroanilide
Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax, kcat)
The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial velocity of an enzyme-catalyzed reaction, the substrate concentration, and two key parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). N-Benzoyl-D-arginine-4-nitroanilide serves as a crucial substrate for determining these parameters for various proteases. nih.gov2minutemedicine.com
For instance, in a study of immobilized trypsin, the apparent Michaelis-Menten constant (Km) and Vmax values were determined using N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA) as the substrate. The values were found to be 0.12 mM and 0.079 mM min(-1) mg enzyme(-1), respectively. nih.gov Another study on benzoyl-L-arginine p-nitroanilide hydrolase from etiolated leaves of Zea mays reported an apparent Km for BAPA of 29 microM at pH 8.0. nih.gov
The turnover number, kcat, which represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate, can be calculated from Vmax if the enzyme concentration is known.
Initial Rate Measurements and Data Analysis Methods (e.g., Lineweaver-Burk, Hanes plots)
To determine Km and Vmax, initial reaction rates are measured at various concentrations of this compound. acs.org These data are then analyzed using graphical methods derived from the Michaelis-Menten equation. The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], is a commonly used method. 2minutemedicine.comchegg.comyoutube.com This plot linearizes the Michaelis-Menten equation, allowing for the determination of Km and Vmax from the x- and y-intercepts, respectively. 2minutemedicine.com
The Hanes-Woolf plot (S/v vs S) and the Eadie-Hofstee plot (v vs v/S) are alternative linear plotting methods used to determine the kinetic parameters from the initial rate data. While the Lineweaver-Burk plot is widely used, it can be susceptible to inaccuracies due to the uneven weighting of data points.
Impact of Experimental Conditions on Kinetic Parameters
The kinetic parameters Km and Vmax are not intrinsic constants but can be influenced by experimental conditions such as pH, temperature, and the presence of organic solvents. For example, a study on papain-catalyzed hydrolysis of Nα-benzoyl–arginine–p-nitroanilide (BAPNA) found that the presence of organic solvents like methanol (B129727) and ethanol (B145695) increased the Km value with little change in Vmax, leading to a decrease in the enzyme's catalytic efficiency. acs.org The study also noted that at concentrations higher than 30 microM of BAPA, substrate inhibition was observed for benzoyl-L-arginine p-nitroanilide hydrolase. nih.gov
Enzyme Inhibition Kinetics
This compound is an invaluable tool for studying enzyme inhibition, a process where the activity of an enzyme is reduced by a molecule known as an inhibitor. chemimpex.com These studies are fundamental for understanding enzyme mechanisms and for the development of therapeutic agents. chemimpex.com
Characterization of Protease Inhibitors
By using this compound as the substrate, researchers can characterize the effects of various inhibitors on protease activity. For example, the inhibition of immobilized trypsin by benzamidine (B55565) was studied using BAPNA. nih.gov The results indicated a competitive interaction between BAPNA and benzamidine. nih.gov Another study investigated the inhibition of benzoyl-L-arginine p-nitroanilide hydrolase by sulfhydryl reagents, leupeptin, antipain, and N-tosyl-L-lysine chloromethyl ketone. nih.gov
Determination of Inhibition Constants (Ki)
The inhibition constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor. The Ki can be determined by measuring the enzyme's activity at different substrate and inhibitor concentrations. For the competitive inhibition of immobilized trypsin by benzamidine, the inhibition constant (Ki) was determined alongside the apparent Michaelis-Menten constant of BAPNA (Km) and Vmax. nih.gov
Analysis of Inhibition Types (e.g., competitive, non-competitive, uncompetitive, mixed-competitive)
Enzyme inhibition can be classified into different types based on the mechanism of action of the inhibitor. These types can be distinguished by analyzing how the inhibitor affects the enzyme's kinetic parameters, Km and Vmax. This is often visualized using Lineweaver-Burk plots. 2minutemedicine.com
Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax. The study on immobilized trypsin and benzamidine demonstrated competitive inhibition where the Km value was affected, but Vmax remained unchanged by the inhibitor concentration. nih.gov
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity but not substrate binding. This decreases Vmax but does not change Km.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.
Mixed-competitive inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.
The following table provides a summary of kinetic parameters determined in various studies using this compound.
| Enzyme | Substrate | Km | Vmax | Ki (Inhibitor) | Inhibition Type | Reference |
| Immobilized Trypsin | N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.12 mM | 0.079 mM min⁻¹ mg enzyme⁻¹ | Determined (Benzamidine) | Competitive | nih.gov |
| Benzoyl-L-arginine p-nitroanilide hydrolase | Benzoyl-L-arginine p-nitroanilide (BAPA) | 29 µM | Not Specified | Not Specified | Substrate inhibition > 30 µM | nih.gov |
Allosteric Regulation Studies of Proteases Using this compound
Allosteric regulation, the modulation of an enzyme's activity by the binding of an effector molecule to a site other than the active site, is a fundamental mechanism for controlling biological processes. nih.govjove.com While often associated with regulatory proteins, substrates themselves can sometimes act as allosteric activators. N-Benzoyl-L-arginine-p-nitroanilide (a stereoisomer of the title compound) has been instrumental in demonstrating this phenomenon, particularly in the case of trypsin.
Pioneering research has revealed that N-benzoyl-L-arginine p-nitroanilide can cause substrate activation of trypsin and its acetylated form. nih.gov This indicates that at certain concentrations, the binding of the substrate to a secondary, allosteric site on the enzyme can enhance its catalytic activity. This type of regulation is distinct from the typical Michaelis-Menten kinetics, where increasing substrate concentration eventually leads to saturation of the active site and a plateau in reaction velocity. In cases of allosteric activation by a substrate, the kinetic profile can show a sigmoidal curve, reflecting a cooperative effect where the binding of one substrate molecule increases the enzyme's affinity or catalytic rate for subsequent substrate molecules. jove.comyoutube.com
The general mechanism for such allosteric activation involves a conformational change in the enzyme upon binding of the effector molecule (in this case, the substrate) to the allosteric site. nih.gov This conformational shift can propagate to the active site, optimizing it for substrate binding and catalysis. nih.govnih.gov This concept has been further elucidated in studies of other proteases, such as the ClpP protease, where substrate binding to a single subunit can trigger a concerted allosteric activation of the entire oligomeric complex. nih.gov
In a fascinating study involving trypsin and the enantiomers of BAPNA in the presence of alginate, it was observed that at 37°C, the D-enantiomer (this compound) acted as an accelerator of the hydrolysis of the L-enantiomer. researchgate.net The addition of D-BAPNA led to a significant increase in the initial reaction velocity, suggesting a form of allosteric activation. researchgate.net This highlights the complex regulatory roles that even substrate analogues can play in enzyme function.
The table below presents research findings related to the allosteric regulation of proteases where N-Benzoyl-arginine-4-nitroanilide or its isomers were utilized.
| Enzyme | Effector Molecule | Observed Effect | Proposed Mechanism | Reference |
| Trypsin and Acetyltrypsin | N-Benzoyl-L-arginine p-nitroanilide | Substrate activation | Binding of the substrate to a secondary, allosteric site enhances catalytic activity. | nih.gov |
| Trypsin | This compound (in the presence of alginate and L-BAPNA) | Acceleration of L-BAPNA hydrolysis | Allosteric activation by the D-enantiomer at 37°C. | researchgate.net |
| ClpP Protease | Substrates (general) | Concerted allosteric activation of the complex | Substrate binding to a single subunit induces a conformational change that activates the entire oligomeric enzyme. | nih.gov |
Specificity, Selectivity, and Substrate Engineering
Comparative Studies with Other Chromogenic and Fluorogenic Substrates
BAPNA is a classic example of a chromogenic substrate, a class of compounds that produce a colored product upon enzymatic action. diapharma.com Its utility is often benchmarked against other available substrates, including different chromogenic and the more sensitive fluorogenic types. While BAPNA provides a reliable and cost-effective method for measuring the activity of proteases like trypsin, papain, and BACE1, its sensitivity can be a limiting factor in some applications. caymanchem.comjst.go.jpnih.gov
Fluorogenic substrates, in contrast, release a fluorescent group upon cleavage, which can be detected at much lower concentrations, offering significantly higher sensitivity. A key strategy in substrate engineering involves converting existing chromogenic substrates into fluorogenic ones. For instance, the simple substitution of the N-benzoyl group in a p-nitroanilide substrate with an N-anthraniloyl (o-aminobenzoyl) group transforms it into a highly sensitive fluorogenic substrate. nih.gov In the intact molecule, the fluorescence of the anthraniloyl group is quenched by the p-nitroanilide moiety; enzymatic hydrolysis liberates the fluorophore, leading to a detectable signal. nih.gov This modification can improve kinetic parameters and enhances detection sensitivity entirely due to the method of measurement, without losing the original chromogenic properties. nih.gov
Another point of comparison is with alternative assay methodologies. For example, the BAPNA assay measures the enzymatic activity—how much functional enzyme is present and actively cleaving the substrate. biosynth.com This contrasts with immunoassays, such as the Roche Residual Protein Trypsin kit, which quantify the total amount of enzyme protein present, regardless of whether it is active or inactive. biosynth.com This distinction is critical in applications where the presence of inactive but potentially immunogenic enzyme fragments is a concern. biosynth.com
| Substrate/Assay Type | Principle | Detected Moiety | Primary Advantage | Primary Limitation | Example Application |
|---|---|---|---|---|---|
| N-Benzoyl-D-arginine-4-nitroanilide (BAPNA) | Colorimetric | p-nitroaniline | Cost-effective, simple spectrophotometric detection | Moderate sensitivity | Routine trypsin activity assays biosynth.com |
| N-α-Benzoyl-L-arginine ethyl ester | Titrimetric/Spectrophotometric | Ethanol (B145695)/Acid production | Used in classic kinetic studies | Less direct than chromogenic assays | Kinetic analysis of Treponema denticola enzyme jst.go.jp |
| Fluorogenic Substrates (e.g., Anthraniloyl-peptides) | Fluorometric | Fluorophore (e.g., Anthraniloyl group) | High sensitivity | Requires a fluorometer, potential for quenching issues | Detection of low-level protease activity nih.gov |
| Immunoassays (e.g., ELISA) | Antibody-Antigen Binding | Enzyme Protein | Detects total protein (active and inactive) | Does not measure enzymatic activity | Quantifying residual trypsin in bioprocessing biosynth.com |
Elucidation of Enzyme Substrate Binding Pockets and Catalytic Triads
The interaction of BAPNA with an enzyme's active site provides valuable information for elucidating the structure and function of substrate-binding pockets and catalytic triads. Kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), derived from BAPNA hydrolysis, offer quantitative insights into an enzyme's affinity for the substrate and its catalytic efficiency.
Molecular dynamics simulations have further enhanced the understanding of how BAPNA fits within the binding pocket. Studies on papain show that BAPNA binds in the active site through hydrogen bonds and hydrophobic interactions with specific amino acid residues such as TYR61, GLY65, and GLY66. researchgate.net The conformation of BAPNA within the pocket is crucial for catalysis, and environmental factors like the presence of organic solvents can alter this conformation and affect enzyme kinetics. researchgate.net
The specificity of BAPNA is also highlighted in studies where its derivatives are shown to be inactive or even inhibitory, demonstrating that the precise structure of the substrate is critical for proper binding and catalysis. nih.gov This structure-activity relationship is fundamental for mapping the contours and chemical nature of an enzyme's active site.
| Enzyme | Source | Kₘ (mM) | Vₘₐₓ | Reference |
|---|---|---|---|---|
| Trypsin | Bovine | 0.162 | 1.62 µM/h | nih.gov |
| Trypsin (with BuChE) | Bovine | 0.789 | 4.23 µM/h | nih.gov |
| Trypsin-like enzyme | Treponema denticola | 0.05 | Higher than trypsin | jst.go.jp |
Implications of this compound in Protease Classification and Substrate Profiling
The specificity of BAPNA for enzymes that cleave after an arginine residue makes it an important tool for protease classification and substrate profiling. When a newly isolated enzyme is tested for activity, its ability to hydrolyze BAPNA is a strong indicator that it belongs to the family of trypsin-like serine proteases or other proteases with similar substrate specificity, such as certain cysteine proteases like papain. jst.go.jpnih.gov
BAPNA has been used to identify and characterize trypsin-like activity from a wide variety of sources, including snake venoms, plant seeds, and organic dust. diapharma.comhaemochrom.de For instance, a serine protease purified from organic dust was assayed for its trypsin-like activity using BAPNA. haemochrom.de This allowed researchers to classify the enzyme and investigate its role in inflammatory responses. haemochrom.de
Furthermore, BAPNA helps in differentiating enzymes with very specific substrate requirements. An enzyme from Treponema denticola was found to hydrolyze BAPNA and other small synthetic trypsin substrates but was incapable of digesting large protein substrates like casein or hemoglobin. jst.go.jp This finding led to the classification of the enzyme not as a typical protease, but as a peptidase with a narrow specificity for small substrates containing arginine. jst.go.jp This demonstrates how BAPNA can be used to finely profile the substrate specificity of an enzyme beyond a simple classification. The compound is also used as a substrate for a range of proteases including amidase, balterobin, calpain, and actinidin. researchgate.netcaymanchem.comnih.gov
Rational Design and Synthesis of this compound Analogues
While BAPNA is a foundational substrate, the principles of rational design and substrate engineering have led to the synthesis of numerous analogues to improve its properties or alter its specificity. The synthesis of p-nitroanilide substrates, however, is challenging due to the low nucleophilicity of the p-nitroaniline amino group. nih.gov
To overcome these synthetic hurdles, new methods have been developed. One successful approach involves activating Nα-protected arginine with isopropyl chloroformate, converting it to a selenocarboxylate, and then reacting it with p-nitrophenyl azide (B81097) to produce the desired Nα-protected Arg-pNA in high yield. nih.gov This synthon is a crucial starting material for creating a variety of chromogenic substrates. nih.gov Another strategy employs solid-phase synthesis, which facilitates the preparation of peptide-based substrates. jst.go.jpnih.gov
The rational design of BAPNA analogues often involves modifying one of its three key components:
The N-terminal Acyl Group: The benzoyl group can be replaced to enhance sensitivity. Substituting it with an anthraniloyl group converts the chromogenic substrate into a more sensitive fluorogenic one, as the anthraniloyl fluorescence is quenched by the p-nitroanilide group until cleavage occurs. nih.gov
The Peptide Backbone: For proteases that recognize more than just the P1 residue (the arginine in BAPNA), longer peptide chains can be synthesized to create more specific and efficient substrates. Combinatorial chemistry has been used to create libraries of tetrapeptides, leading to the discovery of substrates significantly more active than BAPNA. researchgate.net
The Chromophore: The p-nitroaniline (pNA) moiety itself can be replaced. To improve solubility and ease of synthesis, 5-amino-2-nitrobenzoic acid (Anb(5,2)) has been used as a pNA analogue. jst.go.jpnih.gov A synthetic analogue, benzoyl-Arg-Anb(5,2)-NH₂, was shown to have the same spectroscopic characteristics upon hydrolysis by trypsin as BAPNA, validating it as a successful replacement. jst.go.jpnih.gov One study developed a tetrapeptide substrate using this analogue that was 125-fold more active than BAPNA for trypsin. researchgate.net
These examples of substrate engineering demonstrate a clear progression from the parent BAPNA molecule to a new generation of custom-designed substrates with enhanced sensitivity, specificity, and synthetic accessibility for a wide range of research and diagnostic applications. diapharma.com
Advanced Methodologies and High Throughput Applications
Immobilized Enzyme Systems with N-Benzoyl-D-arginine-4-nitroanilide
Enzyme immobilization is a critical technique in biotechnology that can improve the operational stability and facilitate the recovery and reuse of enzymes. nih.govnih.gov BAPNA is frequently used as a model substrate to characterize the performance of these immobilized enzyme systems, particularly for proteases like trypsin. researchgate.netnih.govresearchgate.net
A primary advantage of immobilizing enzymes is the significant enhancement of their stability and potential for reuse, which can substantially lower costs in industrial applications. nih.govresearchgate.net When enzymes are fixed onto solid supports, such as mesoporous silica (B1680970) or carbon nanotubes, they often exhibit greater resistance to denaturation and can be easily separated from the reaction mixture for subsequent use. nih.govnih.gov
Research has demonstrated the effectiveness of this approach across different enzymes and support materials. For instance, trypsin adsorbed on Santa Barbara Amorphous (SBA)-15 mesoporous silica retained a significant portion of its enzymatic activity over multiple cycles. nih.gov Similarly, cellulase (B1617823) immobilized on materials like multiwalled carbon nanotubes or other modified supports has shown excellent reusability and improved storage stability compared to its free counterpart. nih.govresearchgate.net After 30 days of storage, one study found that immobilized cellulase retained 71.2% of its initial activity, whereas the free enzyme's activity dropped to 56.8%. nih.gov
| Enzyme | Support Material | Number of Cycles | Remaining Activity (%) | Source |
|---|---|---|---|---|
| Trypsin | Mesoporous Silica (SBA-15) | 7 | 42% | nih.gov |
| Cellulase | Multiwalled Carbon Nanotubes & Sodium Alginate | 7 | ~70% | nih.gov |
| Cellulase | Modified Mesoporous Silica | 11 | ~89% | researchgate.net |
| β-glucosidase | Sodium Alginate-coated Magnetic Nanoparticles | 6 | ~40% | researchgate.net |
The stability of immobilized enzymes makes them highly suitable for use in bioreactors and continuous flow systems. researchgate.netnih.gov These systems allow for sustained and efficient biocatalytic processes. Immobilized enzyme microreactors (IMERs), for example, involve packing enzymes into small columns or capillaries. nih.gov Substrates can be continuously passed through the reactor, where they are converted into products, which can then be analyzed online. nih.gov
The hydrolysis of N-α-benzoyl-arginine ethyl ester (BAEE), a substrate similar to BAPNA, has been used to evaluate the efficiency of trypsin-based IMERs connected directly to a nano-liquid chromatography (nanoLC) system. nih.gov This setup enables the continuous digestion of proteins and subsequent analysis of the resulting peptides. nih.gov Packed-bed reactors utilizing immobilized enzymes are also highlighted for their potential in the efficient production of valuable bioproducts. researchgate.net Furthermore, high-performance frontal analysis has been used to characterize the activity and reaction kinetics of immobilized trypsin within a packed column, demonstrating the utility of BAPNA assays in such continuous systems. researchgate.net
Automation and Miniaturization of this compound-based Assays
The straightforward, colorimetric nature of the BAPNA assay lends itself well to automation and miniaturization, which are essential for high-throughput applications in drug discovery and diagnostics. caymanchem.comresearchgate.net
The hydrolysis of BAPNA by proteases releases p-nitroaniline, a yellow-colored product that can be easily quantified using a spectrophotometer or microplate reader at a wavelength of approximately 405-410 nm. ontosight.aicaymanchem.comresearchgate.net This characteristic is ideal for high-throughput screening (HTS) in multiwell plate formats (e.g., 96-well plates). caymanchem.comresearchgate.net
Researchers have adapted BAPNA-based assays to screen large libraries of compounds for potential protease inhibitors. ajbls.comnih.gov For example, this method has been used to screen extracts from mangrove plants for novel protease inhibitors and to identify inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a critical target for antiviral drug development. ajbls.comnih.gov The ability to perform many assays simultaneously in a microplate format significantly accelerates the pace of research and discovery. nih.gov
BAPNA has also played a role in the development of novel biosensors for detecting protease activity. nih.govresearchgate.net These devices translate the biological event of enzyme catalysis into a measurable signal, often offering advantages in sensitivity, speed, and real-time monitoring. While some biosensors directly measure the products of BAPNA hydrolysis, others use BAPNA as a standard substrate to validate the sensor's performance after detecting an immobilized enzyme. nih.gov
Different types of biosensors have been developed, including:
Capacitive Biosensors: A label-free, real-time capacitive biosensor was developed for trypsin detection using a microcontact imprinting method. The activity of the captured trypsin was then confirmed spectrophotometrically using BAPNA as the substrate. nih.gov
Electrochemical Biosensors: These sensors monitor protease activity by detecting changes in electrochemical signals. One such biosensor was developed using peptides immobilized on gold surfaces to serve as substrates for trypsin. researchgate.net
Optical Biosensors: An interferometric reflectance spectroscopy (IRS) based biosensor was fabricated for trypsin determination by immobilizing urease on nanoporous anodic alumina. nih.gov The principle relies on trypsin cleaving the immobilized urease, which alters the local pH and, consequently, the optical signal. nih.gov
| Biosensor Type | Principle | Analyte | Role of BAPNA | Source |
|---|---|---|---|---|
| Capacitive | Microcontact imprinting on an electrode to capture the enzyme. | Trypsin | Used for spectrophotometric validation of captured enzyme activity. | nih.gov |
| Electrochemical | Measures electrochemical oxidation of tyrosine residues in peptide substrates upon cleavage. | Trypsin | Used as a benchmark substrate for comparison of kinetic parameters. | researchgate.net |
| Optical (Interferometric Reflectance) | Trypsin cleaves immobilized urease, causing a pH change that alters the optical properties of a probe molecule. | Trypsin | Not directly used in the sensor, but represents the class of substrates these proteases act upon. | nih.gov |
Integration with Other Analytical Techniques (e.g., HPLC, Mass Spectrometry)
While BAPNA assays are robust, integrating them with more sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provides deeper insights into enzymatic reactions. This integration allows for the separation and precise quantification of substrates and multiple reaction products, which is not possible with simple spectrophotometry. nih.gov
HPLC-based assays can monitor the real-time progress of an enzymatic reaction by chromatographically separating the substrate (e.g., BAPNA) from its product (p-nitroaniline) and any other reaction components. nih.govnih.gov This approach offers key advantages, such as the ability to simultaneously track analytes with different properties and to analyze complex mixtures. nih.gov It has been successfully used to determine kinetic parameters like Kₘ and k꜀ₐₜ for various enzymes. nih.govmdpi.com
Coupling these assays further with mass spectrometry (LC-MS) provides an even higher level of analytical power. nih.gov This is particularly useful in proteomics, where immobilized enzyme reactors (IMERs) containing trypsin are used to digest proteins into a complex mixture of peptides. nih.gov The effluent from the reactor can be directly analyzed by LC-MS to identify and quantify the resulting peptides, offering detailed information about the protein's structure and the enzyme's cleavage specificity. nih.gov
Computational and Structural Approaches in Conjunction with N Benzoyl D Arginine 4 Nitroanilide
Molecular Docking Simulations of N-Benzoyl-D-arginine-4-nitroanilide with Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of BAPNA, docking simulations are instrumental in understanding how it fits into the active site of an enzyme.
Molecular docking simulations have been employed to predict the binding mode of BAPNA within the active site of enzymes like papain. For instance, a study utilized docking to generate the initial structure of the papain-BAPNA complex for further simulations. nih.gov The process typically involves obtaining the three-dimensional structure of the enzyme from a database like the Protein Data Bank (PDB) and the structure of BAPNA from a chemical database such as PubChem. nih.gov The docking software then calculates various possible binding poses of BAPNA in the enzyme's active site, scoring them based on factors like intermolecular energies.
These simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the substrate and key amino acid residues in the enzyme's catalytic site. For papain, which has a catalytic dyad of Cysteine-25 (Cys25) and Histidine-158 (His158), docking can elucidate how the arginine moiety of BAPNA orients itself within the S1 binding pocket and how the scissile amide bond is positioned relative to the catalytic residues. researchgate.net
The formation of the enzyme-substrate complex is the foundational step for catalysis. Docking studies provide a static snapshot of this complex. Analysis of the docked poses helps in understanding the specificity of the enzyme for the substrate. The benzoyl group and the D-arginine of BAPNA are key determinants for its interaction with the enzyme. The guanidinium (B1211019) group of the arginine residue, for example, is critical for forming specific interactions that guide the substrate into the correct orientation for hydrolysis. acs.org The resulting model of the enzyme-substrate complex serves as the starting point for more advanced computational studies, such as molecular dynamics simulations, to explore the dynamic nature of the interaction. nih.gov
Molecular Dynamics Simulations of this compound in Enzyme Environments
Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, allowing researchers to observe the conformational changes and movements of both the enzyme and BAPNA over time. nih.gov
MD simulations of the BAPNA-papain complex have revealed significant insights into its dynamic behavior. These simulations show that BAPNA can remain stably bound within the active site for extended periods (e.g., 300 nanoseconds). nih.gov Key amino acid residues involved in maintaining the stability of the complex through persistent interactions have been identified, including TRY61, GLY65, GLY66, and TYR67 in papain. nih.gov
However, these simulations also show that the complex is not rigid. The stability of the complex can be influenced by its environment, as indicated by metrics like the root-mean-square deviation (RMSD) and radius of gyration (Rg). For example, in certain solvent conditions, the RMSD values of the complex can increase significantly over the simulation time, suggesting that the complex becomes less compact. nih.gov
The solvent environment can drastically affect enzymatic activity. Studies on the papain-catalyzed hydrolysis of BAPNA have shown that organic cosolvents can either inhibit or, in some cases, enhance the reaction rate. nih.govresearchgate.net MD simulations have been crucial in explaining these observations at a molecular level.
For example, in the presence of acetonitrile (B52724) (ACN), MD simulations indicated that ACN can act as a mixed-competitive inhibitor, suggesting it may bind to sites other than the active site, influencing the enzyme's conformation. nih.govmiami.edu This is supported by experimental data showing that increasing concentrations of ACN lead to changes in the fluorescence of tryptophan residues within the enzyme, suggesting they become more buried and indicating a conformational shift. nih.govmiami.edu
The polarity of the solvent is a critical factor. nih.gov Different organic solvents like methanol (B129727), ethanol (B145695), and acetonitrile have been shown to decrease the catalytic efficiency of papain, primarily by increasing the Michaelis constant (Km), which reflects a lower binding affinity of the substrate for the enzyme. nih.govnih.gov In contrast, a more hydrophobic solvent like chloroform (B151607) was found to increase enzyme activity. researchgate.net These findings highlight the delicate balance of interactions within the active site and how they can be perturbed by the surrounding solvent molecules.
| Cosolvent (at 10% v/v) | Km (M) | Vmax (μmol/min) | Catalytic Efficiency (Vmax/Km) |
| Control (10% DMSO) | 0.007474 | 0.06097 | 8.158 |
| Methanol | Increased | Increased | Decreased |
| Ethanol | Increased | Increased | Decreased |
| Acetonitrile | Increased | Little Change | Decreased |
Table based on kinetic parameters of papain hydrolysis of BAPNA in the presence of different organic cosolvents. Note that specific values for Km and Vmax for all solvents were not detailed in the source material, but the trend of their impact on catalytic efficiency was described. nih.govresearchgate.netnih.gov
Quantum Chemical Calculations on the Reaction Transition State
Due to the computational cost of QM, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often used for enzymatic reactions. In this method, the reactive center (the BAPNA scissile bond and the enzyme's catalytic residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. researchgate.net
Studies on similar substrates, such as N-acetyl-Phe-Gly 4-nitroanilide (APGNA), using QM/MM simulations have detailed the entire catalytic cycle of papain hydrolysis. researchgate.net Such calculations identify the structures and energies of reactants, intermediates, transition states, and products along the reaction pathway. For the hydrolysis of BAPNA by a cysteine protease like papain, this would involve modeling the nucleophilic attack of the Cys25 thiolate on the carbonyl carbon of the substrate's scissile amide bond, the formation of a tetrahedral intermediate, its collapse to form an acyl-enzyme intermediate and release p-nitroaniline, and finally, the hydrolysis of the acyl-enzyme to regenerate the free enzyme. These calculations provide the ultimate level of detail on the reaction mechanism, complementing the insights gained from docking and MD simulations.
Future Research Directions and Unaddressed Challenges
Expanding the Repertoire of Proteases Characterized with N-Benzoyl-D-arginine-4-nitroanilide
While traditionally used to measure the activity of well-known proteases like trypsin, chymotrypsin (B1334515), and papain, a significant future direction is the application of BAPNA to characterize novel enzymes from a wider array of biological sources. sioc-journal.cnnih.gov This expansion is crucial for discovering new proteases and understanding their roles in the physiology of diverse organisms.
Research has already demonstrated the utility of BAPNA in characterizing enzymes beyond the usual suspects. For instance, it has been used to purify and study trypsin-like enzymes (TLEs) from marine organisms such as the mysis Neomysis japonica and the shrimp Penaeus vannamei. nih.govnih.gov Similarly, BAPNA assays have been employed to estimate trypsin activity in different developmental stages of the tick Ixodes scapularis. digitellinc.com
A particularly insightful application involves using BAPNA to probe enzymes with ambiguous functions. An enzyme from the oral bacterium Treponema denticola was found to efficiently hydrolyze BAPNA, yet it was incapable of degrading larger protein substrates like casein or gelatin. frontiersin.org This finding suggests that the enzyme is not a classical protease but rather a peptidase with a specific affinity for arginine-containing small molecules, a characterization made possible by the BAPNA assay. frontiersin.org Conversely, the inability of an enzyme to cleave BAPNA can also be informative, as was shown for the cysteine protease BntD, confirming it does not belong to the serine protease family. nih.gov
Future work should focus on systematically screening crude extracts and purified fractions from understudied organisms, including extremophiles, venomous animals, and pathogenic microbes, to identify and provide initial characterization of novel proteases.
| Organism | Enzyme/Activity Studied | Key Finding | Reference |
| Treponema denticola | Arginine-hydrolyzing enzyme | Hydrolyzes BAPNA but not large proteins, suggesting a peptidase function. | frontiersin.org |
| Neomysis japonica | Trypsin-like enzymes (TLEs) | TLEs were purified and shown to have a molecular mass of 32-33 kDa. | nih.gov |
| Penaeus vannamei | Trypsin and chymotrypsin | BAPNA was used to assess digestive enzyme activity under different conditions. | nih.gov |
| Ixodes scapularis | Trypsin activity | Enzyme activity was estimated in whole-body homogenates of larvae and nymphs. | digitellinc.com |
Development of this compound-based Probes for Live-Cell Imaging (In Vitro Research Only)
A major frontier in enzyme research is the visualization of protease activity within living cells in real-time. This requires the development of sophisticated molecular probes that are cell-permeable, specific, and produce a clear signal upon substrate cleavage. While BAPNA itself is not suitable for live-cell imaging, its core structure represents a valuable scaffold for designing such probes.
The central challenge is to chemically modify BAPNA to convert it into a fluorogenic probe. A promising strategy is based on Förster Resonance Energy Transfer (FRET). digitellinc.com A hypothetical BAPNA-FRET probe could be synthesized by replacing the 4-nitroanilide group with a fluorescent quencher molecule and attaching a compatible fluorophore to the benzoyl or arginine part of the molecule. In its intact state, the probe would be non-fluorescent as the quencher absorbs the energy emitted by the fluorophore. Upon cleavage of the amide bond by an intracellular trypsin-like protease, the fluorophore and quencher would separate, leading to a detectable fluorescent signal. nih.govdigitellinc.com
Developing such a probe presents several hurdles:
Cell Permeability: The probe must be able to cross the cell membrane to reach intracellular proteases. This often requires optimizing its lipophilicity and charge. researchgate.net
Specificity: The probe should ideally be selective for a single target protease to avoid off-target signals, a significant challenge given BAPNA's broad reactivity.
Low Background: The probe must remain stable and non-fluorescent until cleaved by its target enzyme to ensure a high signal-to-noise ratio. nih.gov
Research in this area would draw inspiration from existing protease-activated probes, such as those designed for cathepsins, which have successfully been used for real-time imaging. digitellinc.comnih.gov The creation of a BAPNA-based imaging probe would be a powerful tool for studying the spatiotemporal dynamics of trypsin-like protease activity in various in vitro cellular processes. nih.gov
Integration of this compound Assays with 'Omics' Technologies
The advent of 'omics' technologies—genomics, transcriptomics, and proteomics—has led to the identification of vast numbers of putative protease genes and proteins. sioc-journal.cn A critical bottleneck, however, is the functional annotation of these molecules. High-throughput BAPNA assays can serve as a cost-effective and rapid first-pass functional screen to complement and validate large-scale 'omics' data.
One key area of integration is with Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy that uses covalent probes to identify active enzymes within a complex proteome. researchgate.netnih.gov While ABPP can identify active serine proteases, subsequent functional validation is often required. High-throughput plate-based BAPNA assays could be used to screen cell lysates or protein fractions following proteomic analysis to correlate identified proteins with specific enzymatic activity.
Furthermore, transcriptomic studies often reveal changes in the expression levels of many protease genes under different conditions. For example, an integrated transcriptomic and proteomic analysis of Helicoverpa armigera larvae feeding on protease inhibitors showed significant up-regulation of specific trypsin and chymotrypsin genes. BAPNA assays could be systematically applied to functionally validate these findings, confirming that the observed changes in gene expression translate to corresponding changes in protease activity. This integration provides a crucial link between gene regulation and functional protein output, a concept supported by strategies that combine protein interaction maps with functional assays to validate therapeutic targets.
| 'Omics' Technology | Potential Integration with BAPNA Assays | Research Goal | Reference |
| Proteomics (e.g., ABPP) | Functional validation of active proteases identified by mass spectrometry. | To link specific proteins to trypsin-like activity in complex mixtures. | sioc-journal.cnresearchgate.net |
| Transcriptomics (RNA-Seq) | Measurement of protease activity in response to observed changes in gene expression. | To confirm that transcriptional regulation results in functional changes. | |
| Genomics | Screening of newly discovered putative protease genes expressed heterologously. | To rapidly assign a basic function to uncharacterized genes. | digitellinc.com |
Addressing Limitations in Specificity and Sensitivity for Niche Applications
Despite its utility, BAPNA suffers from inherent limitations in specificity and sensitivity that can be problematic for certain applications. A key challenge is its broad selectivity for trypsin-like serine proteases, making it difficult to assay a single protease in a sample containing multiple, related enzymes.
Future research must focus on strategies to overcome these limitations:
Development of More Specific Substrates: While BAPNA recognizes the P1 arginine residue, the specificity of proteases is often determined by interactions with a longer sequence of amino acids (P4, P3, P2, P1, P1', etc.). By synthesizing panels of BAPNA analogs with variations in the benzoyl group or by using short peptide sequences terminating in Arg-4-nitroanilide, it may be possible to identify substrates with greater selectivity for individual proteases.
Use of Specific Inhibitors: In complex mixtures, the activity of a target protease can be determined by measuring the total BAPNA-hydrolyzing activity before and after the addition of a highly specific inhibitor for that particular enzyme. The difference in activity can then be attributed to the target protease.
Assay Condition Optimization: The sensitivity and specificity of an assay can be influenced by factors like pH, temperature, and the presence of co-solvents. For example, studies with papain have shown that organic solvents like acetonitrile (B52724) can act as mixed-competitive inhibitors, altering the enzyme's kinetic parameters (Kₘ and Vₘₐₓ). sioc-journal.cn Careful optimization of these conditions for a specific protease can enhance assay performance. The principles of how test sensitivity and specificity can vary across different conditions are well-documented in clinical diagnostics and can be applied here.
Addressing these limitations is crucial for niche applications, such as quantifying a specific diagnostic protease in a biological fluid or dissecting the individual contributions of closely related proteases in a signaling cascade.
Computational and Experimental Synergy for Novel Substrate/Inhibitor Design
The rational design of novel, highly specific protease substrates and inhibitors is a rapidly advancing field where computational and experimental approaches can be powerfully combined. Starting with a known generalist substrate like BAPNA, these tools offer a path toward creating next-generation reagents with tailored properties.
Molecular dynamics (MD) simulations can provide atomic-level insights into how BAPNA binds to the active site of a protease. sioc-journal.cn These simulations can reveal key interactions and predict how modifications to the BAPNA scaffold would affect binding affinity and selectivity. For example, MD simulations have been used to show how acetonitrile molecules can occupy the active site of papain, competing with BAPNA and explaining the observed inhibition. sioc-journal.cn
More advanced computational tools, such as machine learning and artificial intelligence pipelines, are being developed to design novel peptide substrates from the ground up. For instance, the "CleaveNet" AI can generate peptide substrates with specific, desired cleavage profiles for target proteases. A similar approach could be used to modify the BAPNA template, computationally screening thousands of potential derivatives to identify candidates with enhanced selectivity for a particular protease. These in silico hits would then be synthesized and validated experimentally, creating a synergistic loop of design, testing, and refinement. This synergy between computational prediction and experimental validation promises to accelerate the development of highly specific substrates and inhibitors for research, diagnostic, and therapeutic purposes.
Q & A
Basic Research Questions
Q. What analytical methods ensure the purity and stability of N-Benzoyl-D-arginine-4-nitroanilide in enzymatic studies?
- Methodological Answer : Purity verification typically employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . For TLC, use silica gel plates with a mobile phase of chloroform-methanol (3:1 v/v) and visualize spots under UV light at 254 nm. HPLC protocols recommend a C18 column, isocratic elution with 0.1% trifluoroacetic acid in water-acetonitrile (70:30), and detection at 405 nm to monitor degradation products . System suitability tests (e.g., plate count >2000, tailing factor <2) ensure method robustness.
Q. How is this compound utilized as a substrate in protease activity assays?
- Methodological Answer : The compound acts as a chromogenic substrate for trypsin-like proteases . Upon enzymatic cleavage, the release of 4-nitroaniline (detected at 405 nm) quantifies activity. Standard protocols involve incubating the enzyme with 1 mM substrate in Tris-HCl buffer (pH 8.0, 37°C) and monitoring absorbance over 10 minutes. Include negative controls (e.g., enzyme inhibitors like PMSF) to validate specificity .
Advanced Research Questions
Q. How can researchers address solubility limitations of this compound in aqueous assays?
- Methodological Answer : Stock solutions are prepared in DMSO (100 mg/mL) due to low aqueous solubility (5 mg/mL in water at 25°C). To avoid solvent interference, dilute DMSO to <1% in final assays. Pre-warm aqueous buffers to 60°C during dissolution, and filter sterilize to remove particulates. Confirm solubility stability via UV-Vis spectroscopy post-dilution .
Q. What experimental strategies resolve discrepancies in kinetic data across different protease assays?
- Methodological Answer : Contradictions may arise from variations in buffer composition (e.g., ionic strength, divalent cations) or substrate-enzyme ratios . Standardize assay conditions using a reference enzyme (e.g., bovine trypsin) and compare kinetic parameters (Km, Vmax). Perform Michaelis-Menten analysis with triplicate measurements and validate using Lineweaver-Burk plots. Cross-validate results with orthogonal methods like fluorogenic substrates .
Q. How do structural modifications of this compound influence its specificity for serine proteases?
- Methodological Answer : The benzoyl group and 4-nitroaniline moiety dictate binding affinity. Replace the benzoyl group with acetyl or tosyl groups to assess steric effects. Use site-directed mutagenesis of protease active sites (e.g., S1 pocket residues) to correlate structural interactions with catalytic efficiency. Molecular docking simulations (e.g., AutoDock Vina) can predict binding orientations .
Q. What approaches optimize assay conditions for novel proteases with atypical pH or temperature profiles?
- Methodological Answer : Conduct pH-activity profiling (pH 6.0–10.0) using universal buffers (e.g., Britton-Robinson) and thermal stability assays (20–50°C). Pre-incubate enzymes at target temperatures for 10 minutes before substrate addition. Use Arrhenius plots to determine activation energy (Ea) and identify optimal conditions. Include chaotropic agents (e.g., urea) to probe denaturation resistance .
Q. How can researchers validate this compound in high-throughput screening (HTS) for enzyme inhibitors?
- Methodological Answer : Adapt the assay to 96-well plates with automated liquid handling. Optimize Z’-factor (>0.5) by testing signal-to-noise ratios across replicates. Include reference inhibitors (e.g., leupeptin for trypsin) and counter-screens against non-target proteases (e.g., papain) to exclude false positives. Use kinetic readouts (initial velocity) instead of endpoint measurements to capture time-dependent inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
